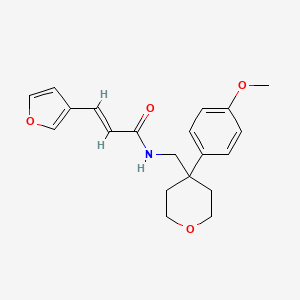

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Description

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a methoxyphenyl group, and a tetrahydropyran moiety

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-3-17(4-6-18)20(9-12-24-13-10-20)15-21-19(22)7-2-16-8-11-25-14-16/h2-8,11,14H,9-10,12-13,15H2,1H3,(H,21,22)/b7-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJYWSMRVMZLU-FARCUNLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C=CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)/C=C/C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves a multi-step process:

Formation of the furan ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkyl halide.

Formation of the tetrahydropyran ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a diol.

Coupling of the furan and tetrahydropyran moieties: The final step involves coupling the furan and tetrahydropyran moieties through an amide bond formation using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione

Reduction: Corresponding amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of furan-containing molecules with biological targets.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the methoxyphenyl group can engage in hydrogen bonding or hydrophobic interactions. The tetrahydropyran moiety can provide additional steric and electronic effects, influencing the overall binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(furan-3-yl)-N-((4-phenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

- (E)-3-(furan-3-yl)-N-((4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Uniqueness

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and modify its interaction with biological targets, potentially leading to improved efficacy and selectivity in medicinal applications.

Biological Activity

The compound (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide, also referred to as 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate, has garnered attention for its potential therapeutic applications, particularly in vascular biology and oncology. This article explores the biological activities associated with this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic implications.

Chemical Structure

The chemical structure of the compound is characterized by a furan ring and a tetrahydro-pyran moiety, which contribute to its biological activity. The following table summarizes its key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C25H26N2O5 |

| Molecular Weight | 434.49 g/mol |

| Key Functional Groups | Furan ring, methoxy group, acrylamide |

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against vascular smooth muscle cells (VSMCs). In vitro assays revealed that the compound effectively inhibited the proliferation and migration of these cells, which are critical in the pathogenesis of atherosclerosis and other vascular diseases .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound significantly reduced the activation of MMP-2 and MMP-9 in VSMCs, which are involved in extracellular matrix remodeling during vascular injury .

- Suppression of Cyclooxygenase-2 (COX-2) : Treatment with the compound led to decreased expression levels of COX-2, an enzyme linked to inflammation and pain, further supporting its anti-inflammatory properties .

- In Vivo Efficacy : In a balloon-injured Sprague-Dawley rat model, administration of the compound resulted in reduced neointima formation, indicating its potential for preventing restenosis after vascular injury .

Study 1: Vascular Smooth Muscle Cell Proliferation

A study published in PubMed investigated the effects of 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate on VSMCs. The findings indicated that the compound inhibited cell proliferation by modulating key signaling pathways involved in cell cycle regulation. The experimental design included both in vitro assays and an in vivo model to validate the therapeutic potential against vascular remodeling .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound, demonstrating its ability to inhibit pro-inflammatory cytokines and chemokines in cultured VSMCs. This study highlighted how the modulation of COX-2 expression contributes to its overall anti-inflammatory profile, suggesting possible applications in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide, and how are reaction conditions optimized?

- Methodology :

- Key Steps :

Coupling Reactions : Use of α-bromoacrylic acid derivatives with amine-containing intermediates under EDCI-mediated coupling in DMF at 0–5°C .

Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity, while mixtures like petroleum ether/ethyl acetate (3:1) improve chromatographic purification .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative TLC ensures high purity (>95%) .

-

Critical Parameters :

-

Temperature control during exothermic steps (e.g., acid chloride formation) to prevent side reactions .

-

Stoichiometric ratios (e.g., 1.2 equivalents of EDCI) to drive reaction completion .

- Data Table 1 : Example Reaction Conditions for Similar Acrylamides

| Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Bromoacrylic acid + Amine | DMF | EDCI | 0–5 | 56–65 | |

| Hydroxamate derivative | THF | NMM | 35 | 64–69 |

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

-

NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for acrylamide protons) and substitution patterns .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

-

Elemental Analysis : Combustion analysis to validate C, H, N composition .

-

Melting Point : Sharp melting points (±1°C) indicate purity .

- Example Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–6.6 (m, aromatic), 6.4 (d, J = 15.5 Hz, 1H, CH=CH), 5.8 (d, J = 15.5 Hz, 1H, CH=CH) .

-

HRMS (ESI) : m/z calcd. for C₁₅H₁₃FN₂O₃S [M+H]⁺: 320.34; found: 320.32 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) during structural elucidation?

- Approaches :

- 2D NMR : COSY and HSQC experiments to assign overlapping proton signals and correlate carbons .

- Isotopic Labeling : Use of deuterated analogs to confirm exchangeable protons (e.g., NH in acrylamide) .

- X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable (e.g., used CCDC 2341592 for a related acrylate) .

Q. What computational methods can predict the biological activity or optimize the pharmacokinetic profile of this compound?

- Tools :

- Molecular Docking : To assess binding affinity toward targets (e.g., kinases, GPCRs) using software like AutoDock .

- QSAR Modeling : Relate substituent effects (e.g., methoxy vs. trifluoromethyl groups) to activity trends ( highlights trifluoromethyl’s role in lipophilicity) .

- ADMET Prediction : ACD/Labs Percepta Platform to estimate solubility, metabolic stability, and toxicity .

- Example : For a pyridine derivative (), introducing a trifluoromethoxy group improved metabolic stability by 40% in microsomal assays .

Q. How can synthetic yields be improved for scale-up, and what are common pitfalls in process optimization?

- Strategies :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for C-H activation) to enhance regioselectivity ( used Pd for meta-C-H olefination) .

- Flow Chemistry : Continuous reactors to control exothermic steps (e.g., acid chloride formation) .

- Byproduct Analysis : LC-MS monitoring to identify and suppress side products (e.g., diastereomers in acrylamide synthesis) .

| Parameter | Initial Yield (%) | Optimized Yield (%) |

|---|---|---|

| Reaction Time | 56 (5 hr) | 69 (7 hr) |

| Solvent (THF vs. DCM) | 64 (THF) | 72 (DCM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.